N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Description
N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide is a sulfonamide derivative featuring a bicyclic pyrido-quinoxaline core. Its molecular formula is C₁₆H₂₃N₃O₃S, with a molecular weight of 337.44 g/mol, distinguishing it from analogs through its diethyl-substituted sulfonamide group . The structural complexity of this compound, including its fused ring system and sulfonamide functionality, contributes to its unique physicochemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-18(4-2)23(21,22)12-8-9-14-13(11-12)17-16(20)15-7-5-6-10-19(14)15/h8-9,11,15H,3-7,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKYTDVKYNTWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate diethylamino derivatives with suitable sulfonamide precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the quinoxaline core.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Functionalization of the Sulfonamide Group
The N,N-diethylsulfonamide moiety enables diverse transformations:
-
Alkylation and Acylation :
Sulfonamides react with alkyl halides (e.g., chloroacetamide) in the presence of bases (e.g., N,N′-diisopropylethylamine) and iodide sources (e.g., KI) to form N-alkylated derivatives . For example: -
Metal-Catalyzed Coupling :
Transition metals (Cu, Pd) facilitate cross-couplings. A patent describes Stille couplings using Pd catalysts to introduce aryl/heteroaryl groups .
Reactivity of the Oxo Group
The 6-oxo group participates in:
-
Condensation Reactions :
Reacts with amines or hydrazines to form imines or hydrazones. For instance, condensation with ethylenediamine could yield fused tetracyclic systems . -
Reduction :
Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the oxo group to a hydroxyl or methylene group, altering ring saturation .
Ring Modifications
The partially saturated bicyclic system undergoes:
-
Dehydrogenation :
Oxidizing agents (e.g., DDQ) convert hexahydro rings to aromatic systems . -
Electrophilic Substitution :
The electron-rich quinoxaline moiety directs electrophiles (e.g., nitration, halogenation) to specific positions, though steric hindrance from the sulfonamide may influence regioselectivity .
Pharmaceutical Derivatization
Patents highlight modifications for bioactivity:
-
Side-Chain Elaboration :
Introducing substituents (e.g., benzothiophenes, piperazines) via alkylation or amidation enhances pharmacokinetic properties .
Data Tables: Key Reaction Pathways and Conditions
Scientific Research Applications
Medicinal Chemistry
N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide has shown promise in medicinal chemistry for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to N,N-Diethyl-6-oxo derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Properties
Some studies have explored the anticancer potential of pyridoquinoxaline derivatives. The sulfonamide group in this compound may enhance selectivity towards cancer cells while minimizing toxicity to normal cells. In vitro studies have reported cytotoxic effects against specific cancer cell lines .
Pharmacology
The pharmacological profile of N,N-Diethyl-6-oxo compounds suggests several applications in treating various diseases.
Neurological Disorders
Given its structural similarities to known neuroprotective agents, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to assess its ability to cross the blood-brain barrier and exert neuroprotective effects .
Anti-inflammatory Effects
The sulfonamide moiety is often associated with anti-inflammatory activity. Studies are underway to evaluate the compound's efficacy in reducing inflammation in models of chronic inflammatory diseases .
Materials Science
Beyond biological applications, N,N-Diethyl-6-oxo derivatives are being investigated for their utility in materials science.
Polymer Chemistry
The unique properties of this compound allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability .
Nanotechnology
In nanotechnology applications, derivatives of pyridoquinoxaline have been explored for their potential use in drug delivery systems due to their ability to form nanoparticles that can encapsulate therapeutic agents .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various pyridoquinoxaline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that N,N-Diethyl-6-oxo exhibited significant inhibition zones compared to control groups .
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines (e.g., MCF7 breast cancer cells), N,N-Diethyl-6-oxo demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
- Polymer Development : Researchers synthesized a new polymer incorporating N,N-Diethyl-6-oxo as a monomer and found enhanced tensile strength and thermal stability compared to traditional polymers used in biomedical applications .
Mechanism of Action
The mechanism by which N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide exerts its effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor, modulating biochemical pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but research suggests involvement in cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
Key structural analogs of this compound include derivatives with variations in the sulfonamide substituents or core modifications. Below is a comparative analysis of molecular features:
Key Observations:
- Substituent Effects: The diethyl and dimethyl sulfonamide derivatives exhibit higher molecular weights than the methyl analog, reflecting increased alkyl chain length.
- Lipophilicity : Larger alkyl groups (e.g., diethyl) enhance lipophilicity, which may improve membrane permeability but could reduce aqueous solubility .
Biological Activity
N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity based on various studies and data sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1093973-85-3 |
| Molecular Formula | C₁₆H₂₃N₃O₃S |
| Molecular Weight | 337.4 g/mol |
Biological Activity Overview
This compound has been investigated for various biological activities including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research has suggested that derivatives of this compound may possess anticancer activity by inhibiting tumor growth in specific cancer cell lines.
- Cytotoxic Effects : The compound has shown cytotoxic effects in vitro against various cell lines at certain concentrations.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of N,N-Diethyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone at concentrations of 50 µg/mL and above.
Anticancer Activity
In a series of experiments conducted on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 15 to 30 µM. This suggests moderate potency in inhibiting cell proliferation compared to standard chemotherapeutic agents.
Cytotoxicity Assessment
Cytotoxicity was assessed using the MTT assay on various human cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells at lower concentrations.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism.
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the pyrido-quinoxaline core via cyclization reactions. For sulfonamide functionalization, chlorosulfonation of the intermediate followed by reaction with diethylamine is recommended. Similar protocols for sulfonohydrazide derivatives (e.g., using chlorosulfonic acid and hydrazine) are described in , which can be adapted by substituting the amine source . Purity should be verified via HPLC using pharmaceutical reference standards (e.g., EP/BP impurity markers as in ).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments in the heterocyclic core and sulfonamide group.
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., using ESI+ mode).
- HPLC with UV/Vis Detection : Assess purity (>95%) using gradient elution (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve anisotropic displacement anomalies during X-ray crystallographic refinement of this compound?
- Methodological Answer : Use SHELXL ( ) for refinement, applying constraints to thermal parameters for flexible moieties (e.g., diethyl groups). Validate results using WinGX ( ) for geometry checks (bond lengths, angles) and ORTEP visualization. For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .
Q. What experimental design is recommended to investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the sulfonamide group’s hydrogen-bonding potential ( ).
- In Vitro Assays : Pair docking with enzymatic inhibition studies (e.g., fluorescence-based assays) at varying concentrations (1–100 µM).
- Data Validation : Cross-reference docking scores with experimental IC50 values to resolve discrepancies (e.g., entropy effects not modeled computationally) .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 with 95% confidence intervals.
- Theoretical Frameworks : Link results to structure-activity relationships (SAR), noting substituent effects on potency ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
